2-Acetyl-10-propionyl-10H-phenothiazine
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Overview
Description
2-Acetyl-10-propionyl-10H-phenothiazine is a derivative of phenothiazine, a compound known for its diverse biological activities. Phenothiazine derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antihistaminic activities . The compound this compound, with the chemical formula C17H15NO2S, is of particular interest in the field of synthetic organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of 2-Acetyl-10-propionyl-10H-phenothiazine typically involves the acylation of phenothiazine derivatives. One common method includes the Friedel-Crafts acylation reaction, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Acetyl-10-propionyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
2-Acetyl-10-propionyl-10H-phenothiazine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential antimicrobial and antitumor activities.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-10-propionyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives can act as antioxidants by scavenging free radicals such as hydroxyl (˙OH) and hydroperoxyl (˙OOH) radicals . This antioxidant activity is mediated through mechanisms like single electron transfer (SET), hydrogen atom transfer (HAT), and radical adduct formation (RAF). These interactions help in reducing oxidative stress and protecting cellular components from damage.
Comparison with Similar Compounds
2-Acetyl-10-propionyl-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its neuroleptic properties, used in the treatment of schizophrenia.
Promethazine: An antihistaminic agent used to treat allergies and motion sickness.
Thioridazine: Another neuroleptic agent with antipsychotic properties.
The uniqueness of this compound lies in its specific acyl groups, which confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
93316-16-6 |
---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C17H15NO2S/c1-3-17(20)18-13-6-4-5-7-15(13)21-16-9-8-12(11(2)19)10-14(16)18/h4-10H,3H2,1-2H3 |
InChI Key |
XMNZNKBUXUDDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C |
Origin of Product |
United States |
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